1-Azido-2-fluoroethane
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Overview
Description
1-Azido-2-fluoroethane, also known as 2-fluoroethylazide, is a chemical compound with the molecular formula C2H4FN3 . It has an average mass of 88.074 Da and a monoisotopic mass of 88.041458 Da .
Synthesis Analysis
The synthesis of this compound can be achieved through the addition of the azide anion to tetrafluoroethylene in a protic environment . Radiolabeling was performed by click chemistry ligation of [18 F]this compound .Molecular Structure Analysis
The molecular structure of this compound consists of two carbon atoms, four hydrogen atoms, one fluorine atom, and three nitrogen atoms . The exact mass of the molecule is 89.03892530 g/mol .Chemical Reactions Analysis
This compound has been used as a prosthetic group for rapid radiolabeling of precursor compounds modified with terminal alkynes through copper-catalyzed alkyne azide cycloadditions (CuAAC) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 89.07 g/mol, a topological polar surface area of 14.4 Ų, and a complexity of 65.2 . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .Scientific Research Applications
Synthesis of Fluorinated Organic Compounds
1-Azido-2-fluoroethane has been recognized for its significant role in the synthesis of various fluorinated organic compounds. A study by Dai, Li, Wang, & Bai (2016) highlighted the versatility of this compound as a heterobifunctional fluoroalkylation reagent. The unique reactivity of both the azido group and the iodine atom in this compound was systematically investigated, demonstrating its usefulness in preparing diverse fluorinated organic substances.
Magnetic Properties in Azido-Copper Coordination Polymers
The compound's utility extends to the fine-tuning of structures and magnetic properties in azido-Copper (Cu) coordination polymers. Research conducted by Liu et al. (2017) utilized derivatives of this compound in developing new azido-Cu compounds. These compounds exhibited unique magnetic ordering and slow magnetic relaxation, demonstrating the potential for advanced applications in magnetic materials.
RNA Labeling and Biochemical Applications
The azide functionality of this compound makes it useful in biochemical applications, particularly in RNA labeling. Winz, Samanta, Benzinger, & Jäschke (2012) detailed a method where RNA is modified at its 3′-end with an azido-derivatized nucleotide, later conjugated via click chemistry. This technique is vital for studying RNA localization, structure, and its interaction in various biological processes.
Synthesis of N-Fluoroalkylated Nitrogen Heterocycles
The synthesis of N-fluoroalkylated nitrogen heterocycles is another notable application. Tichý, Kostal, Motornov, Klimánková, & Beier (2020) reported the use of this compound derivatives in creating these heterocycles, demonstrating its utility in organic synthesis and medicinal chemistry.
Development of Luminescent Fluoropolymers
This compound derivatives have been utilized in the development of luminescent fluoropolymers. Zhang, Xiong, He, Dang, Xie, & Wang (2020) described the synthesis of poly(vinylidene fluoride)-based luminescent fluoropolymers with azido groups, showcasing the potential for applications in imaging, sensing, and materials science.
Mechanism of Action
Target of Action
1-Azido-2-fluoroethane, also known as [18F]Fluoroethyl azide ([18F]FEA), is primarily used as a prosthetic group for rapid radiolabeling of precursor compounds . These precursor compounds are typically modified with terminal alkynes, which serve as the primary targets of [18F]FEA .
Mode of Action
The interaction of [18F]FEA with its targets involves copper-catalyzed alkyne azide cycloadditions (CuAAC) . These reactions are fast, highly selective, high yielding, and can be carried out under mild reaction conditions without the need for protecting groups . The result is a radiolabeled probe that can be used for positron emission tomography (PET) imaging .
Biochemical Pathways
The biochemical pathways affected by [18F]FEA are primarily related to its role in radiolabeling and PET imaging . The compound allows for the non-invasive molecular imaging and quantification of metabolic processes . The specific pathways affected would depend on the nature of the precursor compounds being radiolabeled.
Pharmacokinetics
The pharmacokinetics of [18F]FEA have been studied using preclinical PET/MR scanning and metabolite analysis . The compound has shown poor stability and very restricted suitability for in vivo application . Therefore, its ADME properties and their impact on bioavailability may be limited .
Result of Action
The primary result of [18F]FEA’s action is the creation of a radiolabeled probe for PET imaging .
Action Environment
The action of [18F]FEA can be influenced by various environmental factors. For instance, the presence of dichloromethane in the reaction mixture can lead to the formation of potentially dangerous (explosive) diazidomethane . Additionally, the compound’s poor stability suggests that it may be sensitive to factors such as temperature and pH .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Azido-2-fluoroethane has been used as a prosthetic group for rapid radiolabeling of precursor compounds modified with terminal alkynes through copper-catalyzed alkyne azide cycloadditions (CuAAC) . These reactions are fast, highly selective, and high yielding .
Molecular Mechanism
The molecular mechanism of this compound involves its use as a prosthetic group for rapid radiolabeling of precursor compounds. This is achieved through CuAAC, a type of click chemistry .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used for rapid radiolabeling. It has shown poor stability and very restricted suitability for in vivo application .
Properties
IUPAC Name |
1-azido-2-fluoroethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4FN3/c3-1-2-5-6-4/h1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZLFOJNNMFIGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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